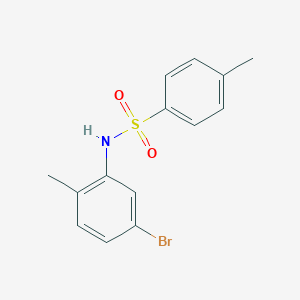

N-(5-bromo-2-methylphenyl)-4-methylbenzenesulfonamide

Description

N-(5-Bromo-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide group attached to a 5-bromo-2-methylphenyl substituent. Its synthesis typically involves bromination and sulfonylation steps. For example, describes analogous protocols where brominated intermediates like N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (9) are synthesized via bromination of formyl precursors using bromine and sodium thiosulfate in ethanol . Key analytical data for such compounds include melting points (e.g., 160–162°C for compound 9), elemental analysis, and spectroscopic confirmation via $ ^1H $-NMR and IR .

The compound's structural features, such as the bromine atom and methyl groups, influence its electronic and steric properties. In N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide (), the bromine atom participates in an intramolecular N–H⋯Br hydrogen bond, while the pyridine and benzene rings form a dihedral angle of 66.87°, stabilizing the crystal lattice .

Properties

IUPAC Name |

N-(5-bromo-2-methylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-14-9-12(15)6-5-11(14)2/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQWVNOJFCHFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-bromo-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, with a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. This structural arrangement contributes to its unique interactions with biological targets.

The biological activity of sulfonamides often involves their ability to inhibit specific enzymes or proteins. For this compound, the following mechanisms have been identified:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active site residues of target enzymes, inhibiting their activity.

- Halogen Bonding : The presence of bromine enhances binding affinity through halogen bonding, which can stabilize the enzyme-inhibitor complex.

Antimicrobial Activity

Research indicates that sulfonamides possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Case Study: In Vitro Anti-inflammatory Effects

In a study conducted on human monocytic cells, this compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) by approximately 50% at a concentration of 10 µM.

Research Findings

Several studies have explored the biological activity of this compound, revealing diverse applications:

- Enzyme Inhibition Studies : It was found to inhibit carbonic anhydrase activity with an IC50 value of 25 µM, which is significant for developing treatments for conditions like glaucoma and epilepsy .

- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, particularly in inhibiting cell proliferation in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values ranging from 10 to 30 µM .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including N-(5-bromo-2-methylphenyl)-4-methylbenzenesulfonamide, as promising anticancer agents.

- Mechanism of Action : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various tumors, making it a target for cancer therapy. In a study involving several sulfonamide derivatives, compounds with similar structures demonstrated significant anti-proliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .

- Induction of Apoptosis : Notably, certain derivatives were found to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positive staining—indicating a potential pathway for therapeutic intervention .

Enzyme Inhibition

The inhibition of carbonic anhydrases (CAs) is a crucial mechanism through which this compound may exert its biological effects.

- Selectivity for CA IX : The compound exhibits high selectivity for CA IX over CA II, with reported IC50 values indicating strong inhibitory effects . This selectivity is significant as it may reduce side effects associated with non-selective inhibitors.

- Antimicrobial Properties : Beyond its anticancer properties, the compound has also been evaluated for its antibacterial activity. Studies have shown that certain sulfonamide derivatives can inhibit bacterial growth by targeting CAs involved in pH homeostasis and metabolic processes in bacteria .

Antibacterial Activity

The antibacterial potential of this compound has been explored in various contexts.

- Inhibition of Bacterial Growth : Compounds structurally similar to this compound have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae .

- Anti-Biofilm Activity : Some derivatives showed promising results in inhibiting biofilm formation, which is critical for treating chronic infections where biofilms protect bacteria from immune responses and antibiotic treatment .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(5-Bromo-2-methylphenyl)-4-methylbenzenesulfonamide with analogous compounds, highlighting substituent-driven variations:

Key Observations :

- Fluorine (as in 4l and 17) improves metabolic stability due to its electronegativity .

- Conformational Flexibility : The dihedral angle between aromatic rings varies significantly (e.g., 45.86° in 11 vs. 66.87° in 7 ), affecting molecular planarity and intermolecular interactions .

- Hydrogen Bonding : Intramolecular N–H⋯Br bonds (in 7 ) and intermolecular N–H⋯O/N interactions (in 11 ) stabilize crystal structures and may influence solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.